Chaetomellic acid B-d3 (disodium)
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Overview
Description
Chaetomellic acid B-d3 (disodium) is a synthetic derivative of chaetomellic acid B, a naturally occurring compound isolated from the fungus Chaetomella acutiseta.
Preparation Methods
The synthesis of chaetomellic acid B-d3 (disodium) involves several steps, starting with the extraction of chaetomellic acid B from the fungal source. The synthetic route typically includes the deuteration of specific hydrogen atoms to produce the deuterated form, chaetomellic acid B-d3. The final step involves the conversion of the acid to its disodium salt form. Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield .
Chemical Reactions Analysis
Chaetomellic acid B-d3 (disodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Chaetomellic acid B-d3 (disodium) has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of deuterated compounds.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and metabolic pathways.
Medicine: Research has shown potential therapeutic applications, particularly in the inhibition of farnesyl-protein transferase, which is involved in the post-translational modification of proteins.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The primary mechanism of action of chaetomellic acid B-d3 (disodium) involves the inhibition of farnesyl-protein transferase. This enzyme is responsible for the attachment of farnesyl groups to specific proteins, a process crucial for their proper function. By inhibiting this enzyme, chaetomellic acid B-d3 disrupts the function of these proteins, leading to various biological effects. The molecular targets and pathways involved include the Ras protein signaling pathway, which plays a key role in cell growth and differentiation .
Comparison with Similar Compounds
Chaetomellic acid B-d3 (disodium) can be compared with other similar compounds, such as:
Chaetomellic acid A: Another derivative of chaetomellic acid with similar inhibitory effects on farnesyl-protein transferase.
Farnesyl diphosphate analogs: These compounds also inhibit farnesyl-protein transferase but may differ in their specificity and potency.
Geranylgeranyl transferase inhibitors: These compounds inhibit a related enzyme, geranylgeranyl transferase, and have distinct biological effects. The uniqueness of chaetomellic acid B-d3 (disodium) lies in its specific deuteration and disodium salt form, which may enhance its stability and efficacy in certain applications.
Properties
Molecular Formula |
C21H34Na2O4 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
disodium;(Z)-2-[(Z)-hexadec-7-enyl]-3-(trideuteriomethyl)but-2-enedioate |
InChI |
InChI=1S/C21H36O4.2Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21(24)25)18(2)20(22)23;;/h10-11H,3-9,12-17H2,1-2H3,(H,22,23)(H,24,25);;/q;2*+1/p-2/b11-10-,19-18-;;/i2D3;; |
InChI Key |
FJQLDNIZWYJEEX-HSIFYRSESA-L |
Isomeric SMILES |
[2H]C([2H])([2H])/C(=C(\CCCCCC/C=C\CCCCCCCC)/C(=O)[O-])/C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCC(=C(C)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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